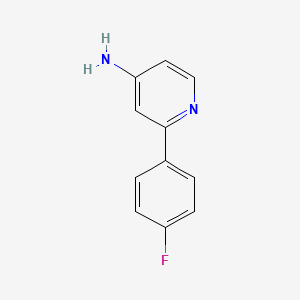

2-(4-Fluorophenyl)pyridin-4-amine

Overview

Description

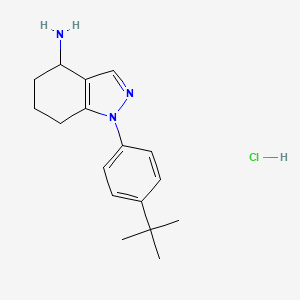

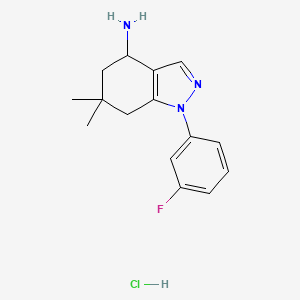

“2-(4-Fluorophenyl)pyridin-4-amine” is a chemical compound with the CAS Number: 886366-09-2 . It has a molecular weight of 188.2 and its IUPAC name is 2-(4-fluorophenyl)-4-pyridinamine .

Molecular Structure Analysis

The InChI code for “2-(4-Fluorophenyl)pyridin-4-amine” is 1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .

Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)pyridin-4-amine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Anticancer Agent Development

2-(4-Fluorophenyl)pyridin-4-amine derivatives have shown significant potential in the field of anticancer research. Specifically, novel amine derivatives of this compound have been synthesized and screened for in vitro anticancer activity against various human cancer cell lines, demonstrating promising cytotoxic effects. The compounds were characterized by comprehensive spectroscopic methods and showed high cytotoxicity against HepG2 and Caco-2 cell lines, with IC50 values indicating strong anticancer potential compared to standard drugs like 5-fluorouracil (Vinayak et al., 2017).

Catalysts for Ethylene Polymerization

In the field of materials science, derivatives of 2-(4-Fluorophenyl)pyridin-4-amine have been utilized as ligands in the synthesis of nickel complexes. These complexes were activated and showed remarkable activity in ethylene polymerization, producing polyethylene with varying molecular weights and branching content. The study highlights the influence of ligand frameworks and remote substituents on the catalytic performance, offering insights into the design of effective catalysts for polymer production (Zhang et al., 2021).

Development of Peptidomimetics

The compound has also been used as a scaffold in the development of peptidomimetics, a class of molecules that mimic the structure of peptides. The synthesis involved the use of various electrophiles in a halogen-dance reaction, leading to the production of functionalized scaffolds that are valuable in the design and synthesis of complex molecular architectures for therapeutic purposes (Saitton et al., 2004).

pH Sensors

2-(4-Fluorophenyl)pyridin-4-amine derivatives have been synthesized and characterized for their photophysical properties, revealing potential applications as fluorescent pH sensors. The pH-dependent absorptions and emissions of these compounds underscore their utility in various analytical and diagnostic applications (Hu et al., 2013).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in the synthesis of various biologically active compounds. A study described the multi-step synthesis of an important intermediate, showcasing the compound's role in the preparation of molecules with potential biological activity (Wang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and can cause serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Fluorophenyl)pyridin-4-amine may also interact with various cellular targets.

Biochemical Pathways

Similar compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Fluorophenyl)pyridin-4-amine may also affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the potential range of biological activities associated with similar compounds , it is likely that the compound’s action results in a variety of molecular and cellular effects.

properties

IUPAC Name |

2-(4-fluorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBCJUDHPGHCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)

![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)

![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)

![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)

![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)